4-(4-((E)-((E)-azepan-2-ylidenehydrazono)methyl)phenyl)morpholine
Description
4-(4-((E)-((E)-Azepan-2-ylidenehydrazono)methyl)phenyl)morpholine is a hydrazone-derived compound featuring a morpholine ring linked to an azepan moiety via a conjugated hydrazone bridge.
Properties
IUPAC Name |
N-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]-3,4,5,6-tetrahydro-2H-azepin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-2-4-17(18-9-3-1)20-19-14-15-5-7-16(8-6-15)21-10-12-22-13-11-21/h5-8,14H,1-4,9-13H2,(H,18,20)/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQAOAVLQZZTDR-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NCC1)NN=CC2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=NCC1)N/N=C/C2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as (2E)-2-[(E)-2-{[4-(morpholin-4-yl)phenyl]methylidene}hydrazin-1-ylidene]azepane, is a derivative of phenylmorpholine. Phenylmorpholines are known to act as releasers of monoamine neurotransmitters. Therefore, the primary targets of this compound are likely to be monoamine transporters, particularly those involved in the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Mode of Action
The compound interacts with its targets, the monoamine transporters, by binding to them and inhibiting the reuptake of neurotransmitters. This results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neurotransmitter action on post-synaptic receptors.
Biochemical Pathways
The affected pathways are primarily those involved in the synaptic transmission of monoamine neurotransmitters. By inhibiting the reuptake of these neurotransmitters, the compound enhances the signaling in these pathways. The downstream effects can include increased arousal, mood elevation, and enhanced cognitive function.
Pharmacokinetics
Similar compounds, such as phenmetrazine derivatives, are known to be well-absorbed and widely distributed in the body. The impact on bioavailability would depend on factors such as the compound’s solubility, stability, and the presence of any metabolic enzymes that might degrade it.
Result of Action
The molecular and cellular effects of the compound’s action are primarily due to the increased activity of monoamine neurotransmitters. This can lead to a range of effects, depending on the specific neurotransmitter involved. For example, increased dopamine activity can enhance reward and motivation, while increased serotonin activity can elevate mood.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, factors such as pH can affect the compound’s solubility and stability, while the presence of certain enzymes can influence its metabolism. Additionally, individual factors such as genetics can affect the compound’s efficacy, as genetic variations can influence the expression and function of its target proteins.
Biological Activity
The compound 4-(4-((E)-((E)-azepan-2-ylidenehydrazono)methyl)phenyl)morpholine is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluations, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C₁₅H₁₈N₄O
- Molecular Weight: 270.33 g/mol
The structure features a morpholine ring, which is known for its ability to enhance solubility and bioavailability, making it a valuable scaffold in drug design.
Synthesis
The synthesis of this compound typically involves the condensation of morpholine with appropriate hydrazone precursors. The method generally includes:
-
Reactants:
- Morpholine
- Aldehyde (for hydrazone formation)
- Azepan derivatives
-
Procedure:
- Mix reactants in a solvent such as ethanol.
- Heat the mixture under reflux conditions.
- Purify the product through recrystallization.
Anticancer Activity
Recent studies have indicated that hydrazone derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Morpholino-2-phenylquinazoline | A375 (melanoma) | 0.58 | PI3K inhibition |
This table illustrates that morpholino derivatives can effectively inhibit cancer cell proliferation via specific molecular pathways.
Antimicrobial Activity
Hydrazones have also been evaluated for their antimicrobial properties. A study demonstrated that similar compounds exhibited activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Hydrazone Derivative X | Staphylococcus aureus | 64 µg/mL |
| Hydrazone Derivative Y | Escherichia coli | 64 µg/mL |
These results indicate that hydrazones can inhibit bacterial growth effectively, making them candidates for further development as antimicrobial agents.
Case Studies
- Antitumor Activity Study : A compound structurally related to the target compound was evaluated for antitumor activity against human pancreatic cancer cells. The study found that the compound induced apoptosis in cancer cells, highlighting its potential as an anticancer agent .
- Antimicrobial Efficacy : Research on various hydrazone derivatives showed significant antibacterial activity against multiple strains of bacteria, including resistant strains. The study emphasized the importance of structural modifications in enhancing biological activity .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s closest analogs include morpholine-containing hydrazones and thiazole derivatives (Table 1). Key structural differences lie in the central heterocyclic systems and substituents:
- Azepan vs. Thiazole/Imidazole : The azepan ring in the target compound introduces greater conformational flexibility compared to rigid thiazole or imidazole cores in analogs. This flexibility may enhance interactions with hydrophobic pockets in enzymes or receptors .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in Compound 18) increase polarity, while electron-donating groups (e.g., methoxy in Compound 19) enhance lipophilicity. The target compound’s azepan group likely imparts moderate lipophilicity (cLogP ~3–4), comparable to morpholine-phenyl derivatives in .
Physicochemical Properties
- Lipophilicity (cLogP) :
- Solubility : Morpholine derivatives generally exhibit moderate aqueous solubility due to their polar amine-oxygen structure. Thiazole-based analogs () show reduced solubility in polar solvents compared to hydrazone-linked morpholines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
